molecular formula C10H14O2 B3043271 (4-Methoxy-3,5-dimethylphenyl)methanol CAS No. 83037-98-3

(4-Methoxy-3,5-dimethylphenyl)methanol

Cat. No. B3043271
CAS RN: 83037-98-3
M. Wt: 166.22 g/mol
InChI Key: NBUJBWNLLNTOTC-UHFFFAOYSA-N
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Patent
US06426360B1

Procedure details

The aldehyde was synthesized according to the procedure of Example 46, Step 1 using the alcohol from Step 2 (7.5 g, 45 mmol), oxalyl chloride (6.35 g, 50 mmol), dimethylsulfoxide (8.8 g, 100 mmol) and triethylamine (10.2 g, 110 mmol) and in methylene chloride (100 ml). There was obtained 7 g (92%) of the desired aldehyde which was used in the next step without further purification.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Three
Quantity
10.2 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:10]([CH3:11])=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][C:4]=1[CH3:12].C(Cl)(=O)C(Cl)=O.CS(C)=O.C(N(CC)CC)C>C(Cl)Cl>[CH3:1][O:2][C:3]1[C:4]([CH3:12])=[CH:5][C:6]([CH:7]=[O:8])=[CH:9][C:10]=1[CH3:11]

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
COC1=C(C=C(CO)C=C1C)C
Step Two
Name
Quantity
6.35 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
8.8 g
Type
reactant
Smiles
CS(=O)C
Step Four
Name
Quantity
10.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aldehyde was synthesized

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=O)C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.